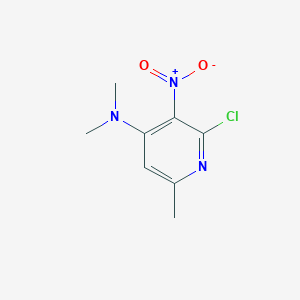
2-(Dimethylamino)Ipyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)Ipyridine-3-boronic acid, also known as DMAP-Boronic acid, is a versatile and useful reagent used in organic synthesis. It is a colorless solid and is soluble in water. DMAP-Boronic acid is a popular reagent used in the synthesis of various compounds, and its versatile nature makes it a valuable tool for chemists.
Scientific Research Applications
2-(Dimethylamino)Ipyridine-3-boronic acid acid is widely used in organic synthesis and has a wide range of applications in scientific research. It is used in the synthesis of complex molecules, such as pharmaceuticals, pesticides, and other organic compounds. 2-(Dimethylamino)Ipyridine-3-boronic acid acid is also used in the synthesis of polymers, such as polyesters and polyamides. In addition, it is used in the synthesis of fluorescent molecules, which are important for a variety of scientific applications, such as imaging and diagnostics.
Mechanism of Action
2-(Dimethylamino)Ipyridine-3-boronic acid acid is a nucleophilic reagent that is used in a variety of organic reactions. It reacts with electrophiles, such as carbonyl compounds, to form a boronate ester. The boronate ester then undergoes a series of chemical transformations, such as hydrolysis, to form the desired product. The reaction is typically catalyzed by a base, such as sodium hydroxide, which helps to neutralize the acidic boronic acid.
Biochemical and Physiological Effects
2-(Dimethylamino)Ipyridine-3-boronic acid acid is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any biological systems. Therefore, it is considered to be safe for laboratory use.
Advantages and Limitations for Lab Experiments
2-(Dimethylamino)Ipyridine-3-boronic acid acid is a versatile and useful reagent for organic synthesis. It is stable and can be stored for long periods of time. It is also easy to use and can be used in a variety of reactions. However, it is important to note that 2-(Dimethylamino)Ipyridine-3-boronic acid acid is an acidic reagent, and therefore it is important to take proper safety measures when working with it.
Future Directions
The versatile nature of 2-(Dimethylamino)Ipyridine-3-boronic acid acid makes it a valuable tool for chemists. In the future, it may be used in the synthesis of more complex molecules, such as pharmaceuticals and other organic compounds. It may also be used in the synthesis of polymers, such as polyesters and polyamides. In addition, its fluorescent properties may be used in the development of new imaging and diagnostic techniques. Finally, its stability and ease of use may make it a valuable tool for drug delivery systems.
Synthesis Methods
2-(Dimethylamino)Ipyridine-3-boronic acid acid is synthesized through a condensation reaction between dimethylaminopyridine and boronic acid. This reaction is usually done in an aqueous solution, and the product is then isolated by crystallization. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which helps to neutralize the acidic boronic acid. The reaction can be further optimized by changing the reaction temperature, pH, and other parameters.
properties
IUPAC Name |
[2-(dimethylamino)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQGVCOKQNEMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyridin-3-ylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)



![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)



![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)